Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)-
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Overview
Description
Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- is a complex organic compound characterized by the presence of acetamide, tert-butyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- typically involves multiple steps. One common method includes the reaction of tert-butylamine with acetic anhydride to form N-tert-butylacetamide. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or tetrazole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and tetrazole-containing molecules. Examples are N-tert-butylacetamide and 1-tert-butyl-1H-tetrazole.
Uniqueness
What sets Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of interest in scientific research .
Properties
Molecular Formula |
C11H21N5OS |
---|---|
Molecular Weight |
271.39 g/mol |
IUPAC Name |
N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H21N5OS/c1-10(2,3)12-8(17)7-18-9-13-14-15-16(9)11(4,5)6/h7H2,1-6H3,(H,12,17) |
InChI Key |
ZBUXBTJXIPQCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C(C)(C)C |
Origin of Product |
United States |
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